molecular formula C23H24F3N3O3 B1507857 methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate

methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate

Cat. No.: B1507857
M. Wt: 447.4 g/mol
InChI Key: MUCIJRUEFHGVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate is a useful research compound. Its molecular formula is C23H24F3N3O3 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H24F3N3O3

Molecular Weight

447.4 g/mol

IUPAC Name

methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylate

InChI

InChI=1S/C23H24F3N3O3/c1-14-16(5-4-6-19(14)23(24,25)26)13-29-15(2)27-21-18(22(30)31-3)11-17(12-20(21)29)28-7-9-32-10-8-28/h4-6,11-12H,7-10,13H2,1-3H3

InChI Key

MUCIJRUEFHGVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

methyl 6-bromo-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylate (441 mg, 1.00 mmol) was taken up with morpholine (435 µl, 5.00 mmol), potassium tert-butoxide (449 mg, 4.00 mmol), tri-n-butylphosphine (49.3 µl, 0.2 mmol) and palladium(II) acetate (22.44 mg, 0.10 mmol) in dioxane (10ml) and heated for 18 hrs at 100°C. The reaction profile showed no required product and only dimer adduct to be present. the reaction was therefore abandoned.
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Synthesis routes and methods II

Procedure details

A solution of methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate prepared as described in Example 26, step d (500 mg, 1.8 mmol), 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene (483 mg, 1.9 mmol) and K2CO3 (497 mg, 3.6 mmol) in DMF (50 mL) was stirred at 80° C. for 3 h. The reaction mixture was cooled to rt and poured into water (50 mL), extracted with EtOAc (30 mL×3). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The resulting residue was purified by silica gel chromatography eluted with DCM:MeOH=50:1 to give the crude product (230 mg, yield 29%), as a white solid. 1H NMR (300 MHz, DMSO-d6): δ ppm 2.39 (s, 3H), 2.54 (s, 3H), 3.08 (t, 4H, J=4.8 Hz), 3.72 (t, 4H, J=4.8 Hz), 3.89 (s, 3H), 5.57 (s, 2H), 6.27 (d, 1H, J=7.5 Hz), 7.22 (t, 1H, J=7.5 Hz), 7.27 (d, 1H, J=2.4 Hz), 7.38 (d, 1H, J=2.4 Hz) 7.60 (d, 1H, J=7.5 Hz); LC-MS: m/e=448 [M+1]+
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497 mg
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50 mL
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50 mL
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Yield
29%

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